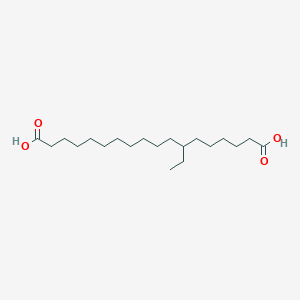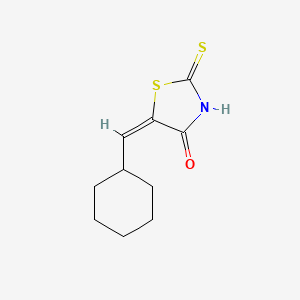
Rhodanine, 5-(cyclohexylmethylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodanine, 5-(cyclohexylmethylene)- is a derivative of rhodanine, a five-membered heterocyclic compound containing a thiazolidine core.
Vorbereitungsmethoden
The synthesis of 5-(cyclohexylmethylene)-rhodanine typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing rhodanine with cyclohexyl aldehyde in the presence of a base such as piperidine or triethylamine . The reaction is usually performed under solvent-free conditions or in a suitable solvent like ethanol, and the product is obtained in good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact.
Analyse Chemischer Reaktionen
5-(cyclohexylmethylene)-rhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexylmethylene group can be replaced by other substituents. Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide, and catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-(cyclohexylmethylene)-rhodanine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(cyclohexylmethylene)-rhodanine involves its interaction with specific molecular targets and pathways. The compound is known to act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic residues in proteins . This interaction can inhibit the activity of certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
5-(cyclohexylmethylene)-rhodanine can be compared with other rhodanine derivatives such as:
5-arylidene rhodanines: These compounds have similar structures but different substituents at the 5-position, leading to variations in their biological activities and applications.
5-benzylidene rhodanines: These derivatives have a benzylidene group instead of a cyclohexylmethylene group, which can affect their chemical reactivity and biological properties.
2-thioxo-4-thiazolidinones: These compounds share the thiazolidine core but have different substituents, resulting in diverse pharmacological profiles.
Eigenschaften
CAS-Nummer |
73855-57-9 |
|---|---|
Molekularformel |
C10H13NOS2 |
Molekulargewicht |
227.4 g/mol |
IUPAC-Name |
(5E)-5-(cyclohexylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H13NOS2/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,11,12,13)/b8-6+ |
InChI-Schlüssel |
PGPHWBVUHGCFRZ-SOFGYWHQSA-N |
Isomerische SMILES |
C1CCC(CC1)/C=C/2\C(=O)NC(=S)S2 |
Kanonische SMILES |
C1CCC(CC1)C=C2C(=O)NC(=S)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Dimethylamino)ethoxy]dodecanoic acid;hydrochloride](/img/structure/B14441257.png)

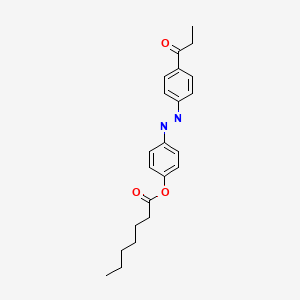
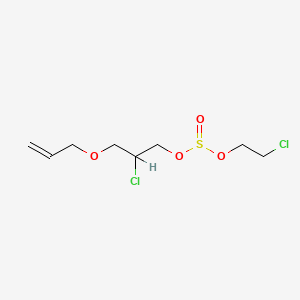


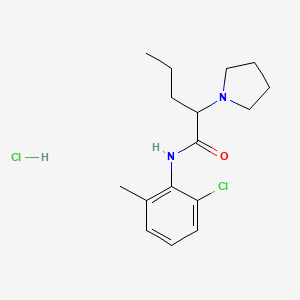
![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B14441304.png)

![N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14441320.png)
![3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide](/img/structure/B14441321.png)
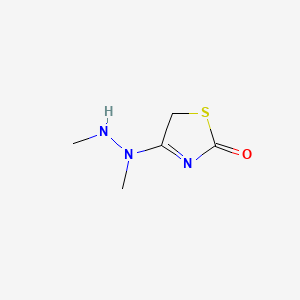
![6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14441349.png)
